1-(1,2,4-Oxadiazol-5-yl)-7-phenylheptan-1-one
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Overview
Description
1-(1,2,4-Oxadiazol-5-yl)-7-phenylheptan-1-one is a compound that features a 1,2,4-oxadiazole ring, a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms. This compound is of significant interest due to its unique bioisosteric properties and a wide spectrum of biological activities . The 1,2,4-oxadiazole ring system is known for its stability and versatility, making it a valuable scaffold in medicinal chemistry and drug design .
Preparation Methods
The synthesis of 1-(1,2,4-oxadiazol-5-yl)-7-phenylheptan-1-one can be achieved through several methods:
Two-Stage Protocols: This method involves the preliminary preparation of O-acylamidoximes followed by cyclization under the action of organic bases.
Oxidative Cyclizations: This method involves diverse oxidative cyclizations, which have found modest application in drug design.
Chemical Reactions Analysis
1-(1,2,4-Oxadiazol-5-yl)-7-phenylheptan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1,2,4-Oxadiazol-5-yl)-7-phenylheptan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,2,4-oxadiazol-5-yl)-7-phenylheptan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(1,2,4-Oxadiazol-5-yl)-7-phenylheptan-1-one can be compared with other similar compounds, such as:
1,2,3-Oxadiazole: This isomer has different nitrogen atom positions, leading to variations in its chemical properties and applications.
1,2,5-Oxadiazole: Known as furazan, this isomer has applications in high-energy materials.
1,3,4-Oxadiazole: This isomer is widely used in the pharmaceutical industry for its bioactive properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H18N2O2 |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
1-(1,2,4-oxadiazol-5-yl)-7-phenylheptan-1-one |
InChI |
InChI=1S/C15H18N2O2/c18-14(15-16-12-17-19-15)11-7-2-1-4-8-13-9-5-3-6-10-13/h3,5-6,9-10,12H,1-2,4,7-8,11H2 |
InChI Key |
ZZEHRRGWKDFITC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCC(=O)C2=NC=NO2 |
Origin of Product |
United States |
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